molecular formula C16H25NO2 B5881201 N-(cyclopropylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine

N-(cyclopropylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine

Cat. No.: B5881201
M. Wt: 263.37 g/mol
InChI Key: WLKYHOVJZNZCGL-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a cyclopropylmethyl group, a 3,4-dimethoxyphenyl group, and a propan-1-amine backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine typically involves the following steps:

    Formation of the cyclopropylmethyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Attachment of the 3,4-dimethoxyphenyl group: This step involves the alkylation of a 3,4-dimethoxybenzyl halide with a suitable nucleophile.

    Formation of the propan-1-amine backbone: This can be done through reductive amination or other amine-forming reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as acting on neurotransmitter systems.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]ethan-1-amine: Similar structure but with an ethan-1-amine backbone.

    N-(cyclopropylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine: Similar structure but with a butan-1-amine backbone.

Uniqueness

N-(cyclopropylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-9-17(11-13-5-6-13)12-14-7-8-15(18-2)16(10-14)19-3/h7-8,10,13H,4-6,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKYHOVJZNZCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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